molecular formula C6H9N3OS B12128293 4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine CAS No. 22943-32-4

4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine

Cat. No.: B12128293
CAS No.: 22943-32-4
M. Wt: 171.22 g/mol
InChI Key: RIVMBPHTDOBLPN-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- is a heterocyclic compound with the molecular formula C6H9N3OS It is a derivative of triazine, characterized by the presence of a sulfur atom and methyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-1,2,4-triazin-5-one with methylthiolating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylthiolation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- involves its interaction with specific molecular targets. The sulfur atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-: Lacks the methylthio group, resulting in different reactivity and applications.

    1,2,4-Triazin-5(4H)-one, 4-methyl-3-(methylthio)-: Has only one methyl group, affecting its chemical properties.

    1,2,4-Triazin-5(4H)-one, 3-(methylthio)-: Lacks the dimethyl substitution, leading to different biological activities.

Uniqueness

1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

22943-32-4

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

4,6-dimethyl-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C6H9N3OS/c1-4-5(10)9(2)6(11-3)8-7-4/h1-3H3

InChI Key

RIVMBPHTDOBLPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N(C1=O)C)SC

Origin of Product

United States

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